Methyl 5-bromo-2-hydroxy-3-methylbenzoate
Description
Significance of Halogenated Aromatic Carboxylates in Organic Synthesis and Medicinal Chemistry Precursors
Halogenated aromatic carboxylates are a class of organic compounds that have garnered considerable attention in both organic synthesis and medicinal chemistry. The incorporation of halogen atoms into aromatic scaffolds can profoundly influence a molecule's physicochemical properties and biological activity. In medicinal chemistry, halogenation is a widely employed strategy to enhance the therapeutic potential of drug candidates. researchgate.net Halogen atoms, particularly chlorine and fluorine, can modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com Brominated and iodinated compounds, while also found in active pharmaceutical ingredients, are frequently utilized as key intermediates in the synthesis of more complex molecules due to the facility of carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. researchgate.net
The presence of a carboxylate group, often in the form of an ester like a methyl benzoate (B1203000), provides a reactive handle for further chemical transformations. mdpi.com These transformations can include hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide, thereby offering a gateway to a diverse array of chemical entities. researcher.life The combination of a halogen and a carboxylate group on an aromatic ring thus creates a bifunctional building block of significant value to synthetic chemists.
Aryl halides are of paramount importance in modern organic synthesis, serving as versatile precursors in a multitude of transition metal-catalyzed cross-coupling reactions. researchgate.net This reactivity allows for the construction of complex molecular architectures from simpler, readily available starting materials. Furthermore, the strategic placement of halogen atoms can direct the regioselectivity of subsequent synthetic steps.
In the realm of medicinal chemistry, the introduction of halogens can lead to the formation of halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base. nih.gov These interactions are increasingly recognized as important contributors to the binding affinity and selectivity of a ligand for its biological target. nih.gov Consequently, halogenated aromatic carboxylates are frequently explored as precursors for the development of new therapeutic agents.
Historical Development and Relevance of Benzoate Derivatives with ortho-Hydroxyl and meta-Bromine Substituents
The history of benzoate derivatives with an ortho-hydroxyl group is deeply rooted in the history of medicine, with salicylic (B10762653) acid (2-hydroxybenzoic acid) being the most prominent example. The medicinal properties of salicylate-rich plants, such as the willow tree, have been known for millennia, with ancient civilizations using extracts for the treatment of pain and fever. sciencehistory.org The active component, salicin, was first isolated in the 1820s, and from it, salicylic acid was derived in 1838 by Italian chemist Raffaele Piria. nih.govwikipedia.org The large-scale production of synthetic salicylic acid began in the latter half of the 19th century, and it became a widely used medication, albeit with noted side effects such as gastric irritation. sciencehistory.org This led to the development of its acetylated derivative, acetylsalicylic acid, commercially known as Aspirin, which was first synthesized in 1897 and became one of the most recognized drugs worldwide. wikipedia.orgnih.gov
The relevance of the ortho-hydroxyl group in benzoic acid derivatives is significant. The proximity of the hydroxyl and carboxyl groups allows for intramolecular hydrogen bonding, which influences the acidity and reactivity of the molecule. quora.comquora.com This structural feature is also crucial for the biological activity of salicylates.
The introduction of a bromine atom into the aromatic ring of such compounds is a more modern development, stemming from the advancements in electrophilic aromatic substitution reactions. Bromination of aromatic compounds is a fundamental transformation in organic synthesis, allowing for the introduction of a versatile functional group. The presence of a bromine atom can significantly alter the electronic properties of the benzene (B151609) ring and provide a site for further synthetic modifications. While the specific historical timeline for the synthesis of benzoate derivatives with a meta-bromine substituent relative to the carboxyl group is not as storied as that of salicylic acid, the development of bromination techniques in the 19th and 20th centuries made such structures accessible for investigation.
The combination of an ortho-hydroxyl group and a meta-bromine substituent in a benzoate derivative creates a molecule with a unique set of properties, blending the well-established biological relevance of the salicylate (B1505791) core with the synthetic versatility and electronic influence of the bromine atom.
Rationale and Contemporary Research Gaps in the Study of Methyl 5-bromo-2-hydroxy-3-methylbenzoate
The rationale for the contemporary study of this compound stems from its potential as a versatile building block in the synthesis of more complex molecules with potential biological activity. The specific arrangement of its functional groups—a hydroxyl, a methyl ester, a bromine atom, and a methyl group on the aromatic ring—offers multiple avenues for chemical modification. For instance, the bromine atom can participate in cross-coupling reactions, the hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed or converted to other functional groups.
Research into similarly substituted benzoate derivatives has revealed a range of biological activities, including antimicrobial and anticancer properties. nih.gov This suggests that this compound could serve as a valuable precursor for the synthesis of novel therapeutic agents. The methyl group at the 3-position may also influence its biological activity and metabolic stability compared to its unmethylated counterpart.
Despite its potential, a survey of the scientific literature reveals significant research gaps concerning this compound. While its synthesis and basic characterization have been reported, there is a notable lack of comprehensive studies on its biological activity. The following table summarizes some of the known properties and potential research directions for this compound.
| Property/Area of Interest | Known Information | Potential Research Gaps |
| Synthesis | Can be synthesized from the corresponding carboxylic acid. | Exploration of more efficient, scalable, and environmentally friendly synthetic routes. |
| Chemical Reactivity | The functional groups suggest reactivity in various organic reactions (e.g., substitution at the bromine position, reactions at the hydroxyl and ester groups). | A systematic study of its reactivity in a wide range of organic transformations to establish its utility as a synthetic intermediate. |
| Biological Activity | Limited to no specific data available. | Screening for a broad range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. |
| Structure-Activity Relationship (SAR) Studies | As a substituted benzoate, it can be a part of SAR studies. | Use in the synthesis of a library of derivatives to explore how modifications at each functional group affect biological activity. |
| Material Science Applications | No known applications. | Investigation into its potential use in the synthesis of functional polymers or other advanced materials. |
The primary research gap lies in the thorough investigation of the biological profile of this compound and its derivatives. Elucidating its potential as a lead compound or a key intermediate in drug discovery would be a significant contribution to the field of medicinal chemistry. Furthermore, a deeper understanding of its chemical reactivity would enhance its value as a tool for synthetic chemists.
Properties
IUPAC Name |
methyl 5-bromo-2-hydroxy-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJLJIDFGYFESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for Methyl 5 Bromo 2 Hydroxy 3 Methylbenzoate
Retrosynthetic Analysis of Methyl 5-bromo-2-hydroxy-3-methylbenzoate
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. By breaking down the target molecule into simpler, commercially available starting materials, a logical synthetic route can be devised. For this compound, the primary disconnections involve the ester linkage and the carbon-bromine bond.
The most straightforward retrosynthetic step is the disconnection of the methyl ester via a functional group interconversion (FGI), leading back to the corresponding carboxylic acid, 5-bromo-2-hydroxy-3-methylbenzoic acid. This suggests that a final esterification step could be a viable approach in the forward synthesis.
A second key disconnection breaks the aryl-bromine bond. This points to a precursor molecule, Methyl 2-hydroxy-3-methylbenzoate, which could be brominated regioselectively. The hydroxyl and methyl groups on this precursor would play a crucial role in directing the electrophilic bromination to the desired position.
Further deconstruction of Methyl 2-hydroxy-3-methylbenzoate could involve the disconnection of the ester to 2-hydroxy-3-methylbenzoic acid, which itself can be traced back to simpler precursors like 3-methylphenol (m-cresol) through a carboxylation reaction (e.g., Kolbe-Schmitt reaction). This multi-step approach highlights a convergent strategy starting from basic building blocks.
Direct Synthetic Approaches to this compound
Directed ortho-Metalation and Electrophilic Quenching Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, the hydroxyl group and the ester group of a precursor like methyl 2-hydroxy-3-methylbenzoate can both act as DMGs.
The hydroxyl group is a potent DMG. By treating a protected form of methyl 2-hydroxy-3-methylbenzoate (e.g., as a methoxymethyl ether) with a strong base like n-butyllithium, lithiation can be directed to the C6 position. However, to achieve bromination at the C5 position, a more complex strategy would be required, possibly involving blocking of other active sites.
A more plausible DoM strategy would involve starting with a molecule where the directing groups favor functionalization at the desired position. For instance, if one were to start with a meta-substituted precursor, the concerted directing effect of two groups could achieve the desired regioselectivity. The aryllithium intermediate formed can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine, to introduce the bromine atom at the targeted position. wikipedia.org
Regioselective Bromination of Methyl 2-hydroxy-3-methylbenzoate
The direct bromination of Methyl 2-hydroxy-3-methylbenzoate is a common and effective method for synthesizing the target compound. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The hydroxyl group is a strong activating group and an ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The ester group is a deactivating meta-director.
In Methyl 2-hydroxy-3-methylbenzoate, the powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles to the positions ortho and para to it (C3 and C5). Since the C3 position is already occupied by a methyl group, the bromination is highly favored at the C5 position.
A typical procedure involves reacting Methyl 2-hydroxy-3-methylbenzoate with a brominating agent in a suitable solvent. chemicalbook.com Common brominating agents include molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is often carried out in solvents like acetic acid or chlorinated hydrocarbons. chemicalbook.com The use of a mild base, such as sodium acetate, can help to buffer the hydrobromic acid byproduct. chemicalbook.com
Interactive Data Table: Conditions for Regioselective Bromination
| Brominating Agent | Solvent | Catalyst/Additive | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Bromine (Br₂) | Acetic Acid | Sodium Acetate | Room Temperature | Quantitative | chemicalbook.com |
| N-Bromosuccinimide (NBS) | Dichloromethane | None | Room Temperature | High | General Knowledge |
| Bromine (Br₂) | Chloroform | Iron(III) bromide | 0°C to RT | Good to High | General Knowledge |
Esterification of 5-bromo-2-hydroxy-3-methylbenzoic Acid
Another highly effective direct approach is the esterification of 5-bromo-2-hydroxy-3-methylbenzoic acid. This method is advantageous if the carboxylic acid precursor is readily available or easily synthesized. The most common method for this transformation is Fischer esterification.
Fischer esterification involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated under reflux to drive the equilibrium towards the formation of the ester.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the methyl ester. This method is generally faster and proceeds under milder conditions than Fischer esterification. Another mild esterification method involves using acetyl chloride in methanol, which generates HCl in situ to catalyze the reaction. chemicalbook.com
Interactive Data Table: Esterification Methods
| Method | Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Fischer Esterification | Methanol, Sulfuric Acid | Reflux | Inexpensive reagents | google.com |
| Acyl Chloride Formation | Thionyl Chloride, then Methanol | Room Temperature | High yield, fast reaction | General Knowledge |
| In situ HCl generation | Methanol, Acetyl Chloride | 0°C to Room Temperature | Mild conditions | chemicalbook.com |
Multi-Step Convergent and Divergent Syntheses
Elaboration from Substituted Phenols or Benzoic Acids
A plausible multi-step synthesis can be envisioned starting from 3-methylphenol (m-cresol). The key steps in this synthetic sequence would be:
Carboxylation: The first step would be the introduction of a carboxyl group onto the aromatic ring. The Kolbe-Schmitt reaction is a classic method for this transformation, where the sodium salt of the phenol (B47542) is heated with carbon dioxide under pressure to introduce the carboxyl group ortho to the hydroxyl group. This would yield 2-hydroxy-3-methylbenzoic acid.
Esterification: The resulting 2-hydroxy-3-methylbenzoic acid can then be esterified with methanol using one of the methods described in section 2.2.3 to produce Methyl 2-hydroxy-3-methylbenzoate.
Bromination: The final step would be the regioselective bromination of Methyl 2-hydroxy-3-methylbenzoate, as detailed in section 2.2.2, to afford the target molecule, this compound.
Alternatively, a route could commence from 3-methylbenzoic acid. This would necessitate the introduction of a hydroxyl group at the C2 position, a process that can be challenging to achieve with high regioselectivity. A potential route could involve directed ortho-metalation of a protected form of 3-methylbenzoic acid, followed by reaction with an electrophilic oxygen source. Subsequent esterification and bromination would then lead to the final product.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals like this compound is essential for developing sustainable and environmentally responsible manufacturing processes. mdpi.com This involves the use of safer catalysts, minimizing solvent use, and designing reactions that are highly atom-economical.
Modern synthetic routes increasingly favor catalytic methods over stoichiometric reagents to minimize waste and enhance reaction efficiency.
Biocatalysis for Esterification: The esterification of the precursor, 5-bromo-2-hydroxy-3-methylbenzoic acid, can be achieved using biocatalysts. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective for catalyzing the formation of aromatic esters under mild, solvent-free, or green solvent conditions. nih.govnih.govmdpi.com This enzymatic approach avoids the use of strong mineral acids and high temperatures associated with traditional Fischer esterification, leading to higher selectivity and a better environmental profile. frontiersin.org
Metal-Free Bromination: The bromination of the aromatic ring is a key step in the synthesis. Traditional methods often employ elemental bromine with a Lewis acid catalyst, which poses significant safety and environmental hazards. masterorganicchemistry.com Green alternatives focus on metal-free catalytic systems. This can include the use of N-bromosuccinimide (NBS) in conjunction with a benign solvent or the use of hypervalent iodine reagents to facilitate the bromination without a metal catalyst. ias.ac.inacs.org Other approaches utilize systems like potassium bromide (KBr) with an oxidant, which offers high regioselectivity and avoids the direct handling of liquid bromine. researchgate.net
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of similar compounds have often relied on hazardous halogenated solvents. google.com Green chemistry promotes the reduction or elimination of such solvents.
Solvent-Free or Reduced-Solvent Conditions: As mentioned, lipase-catalyzed esterifications can often be performed under solvent-free conditions, where the liquid substrates themselves act as the reaction medium. nih.gov This dramatically reduces solvent waste.
Alternative Solvents: For the bromination step, replacing chlorinated solvents with greener alternatives like acetonitrile (B52724) or conducting the reaction in aqueous-based systems can significantly improve the process's environmental footprint. google.comchemrxiv.org
Continuous Flow Technology: The use of continuous flow microreactors for hazardous reactions like bromination allows for better temperature control, improved safety, and often requires smaller volumes of solvent compared to batch processing. researchgate.net
Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final product. Reactions with high atom economy generate minimal waste.
Esterification: The Fischer esterification of 5-bromo-2-hydroxy-3-methylbenzoic acid with methanol produces one molecule of water as a byproduct for every molecule of the desired ester. The atom economy can be calculated as follows:
Reaction: C₈H₇BrO₃ + CH₄O → C₉H₉BrO₃ + H₂O
Molecular Weights: 231.04 + 32.04 → 245.07 + 18.02
Atom Economy: [MW of Product / (Sum of MW of Reactants)] x 100 = [245.07 / (231.04 + 32.04)] x 100 ≈ 93.2%
Bromination: Electrophilic aromatic substitution, such as the bromination of methyl 2-hydroxy-3-methylbenzoate with elemental bromine (Br₂), is inherently less atom-economical as it produces a stoichiometric amount of hydrogen bromide (HBr) as a byproduct. fiveable.melibretexts.org
Reaction: C₉H₁₀O₃ + Br₂ → C₉H₉BrO₃ + HBr
Molecular Weights: 166.17 + 159.81 → 245.07 + 80.91
Atom Economy: [MW of Product / (Sum of MW of Reactants)] x 100 = [245.07 / (166.17 + 159.81)] x 100 ≈ 75.4%
Process Optimization and Scale-Up Considerations for this compound Synthesis
Translating a laboratory synthesis to an industrial scale requires careful consideration of numerous factors beyond simple reaction yield. rsc.org Safety, cost, robustness, and environmental impact are paramount. catsci.comlabmanager.com
Safety and Thermal Hazard Analysis: Aromatic bromination is a highly exothermic reaction. On a large scale, the surface-area-to-volume ratio of a reactor decreases, making heat dissipation more challenging. catsci.com A failure to control the reaction temperature could lead to a thermal runaway. Therefore, a thorough thermal hazard evaluation using techniques like reaction calorimetry is essential before scale-up. The use of continuous flow reactors can be an effective engineering control to manage the exotherm of such reactions safely. mdpi.comresearchgate.net
Reagent and Route Selection: For large-scale production, the cost and availability of starting materials and reagents are critical. A route that is feasible in the lab may be economically unviable on an industrial scale. catsci.com For example, switching from expensive metal catalysts or complex ligands to cheaper, more readily available alternatives is a common goal in process development. Similarly, replacing hazardous reagents like elemental bromine with safer alternatives such as KBr in the presence of an oxidant is often preferred.
Process Parameters Optimization: Key reaction parameters such as temperature, concentration, reaction time, and catalyst loading must be optimized to ensure a robust and reproducible process. Design of Experiments (DoE) is a statistical tool frequently used to efficiently explore the parameter space and identify optimal conditions. semanticscholar.org
Work-up and Purification: Laboratory-scale purifications often rely on column chromatography, which is generally not practical or economical for large-scale production. Process development must focus on developing purification methods that are scalable, such as crystallization, distillation, or extraction. For this compound, which is a solid, developing a robust crystallization procedure would be a key objective to ensure high purity of the final product.
The following table summarizes key scale-up considerations for the synthesis.
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale |
| Bromination Reagent | Elemental Bromine (Br₂) | KBr / Oxidant or NBS | Improved safety, reduced handling hazards, easier material transport. |
| Heat Management | Ice bath | Jacketed reactor with controlled cooling; Flow reactor | Exothermic nature of bromination requires precise temperature control to prevent runaway reactions. catsci.com |
| Purification | Column Chromatography | Crystallization / Recrystallization | Scalability, cost-effectiveness, and solvent efficiency. |
| Process Control | Manual monitoring (e.g., TLC) | Automated process control; Process Analytical Technology (PAT) | Ensures consistency, safety, and quality across large batches. semanticscholar.org |
| Solvent Choice | Halogenated solvents (e.g., CHCl₃) | Greener solvents (e.g., Acetonitrile) or aqueous systems | Environmental regulations and worker safety. google.com |
Inability to Generate Article on the Spectroscopic Characterization of this compound Due to Lack of Available Data
Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available spectroscopic data for the compound This compound (CAS No. 40912-71-8). This scarcity of detailed experimental data prevents the creation of the requested article, which was to be focused solely on the advanced spectroscopic characterization of this specific molecule.
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¹H and ¹³C NMR data: Including chemical shifts and coupling constants.
Two-dimensional NMR data: Such as COSY, HSQC, HMBC, and NOESY spectra for complete structural assignment.
IR spectral data: For the analysis of vibrational modes and confirmation of functional groups.
HRMS data: Including specific fragmentation patterns from both Electrospray Ionization (ESI) and Electron Impact (EI), as well as Tandem Mass Spectrometry (MS/MS) data.
Despite repeated and targeted searches, no specific experimental spectra or comprehensive datasets for this compound could be located. While information on isomeric and related compounds is available, the strict instruction to focus solely on the specified compound and to maintain scientific accuracy precludes the use of such data for predictive or illustrative purposes.
Generating an article with the required level of detail and authority is not possible without the foundational experimental results. To proceed would require speculation, which would violate the core principles of scientific accuracy and factual reporting.
Therefore, the request to generate an article on the "Advanced Spectroscopic Characterization and Structural Elucidation of this compound" cannot be fulfilled at this time.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 5 Bromo 2 Hydroxy 3 Methylbenzoate
X-ray Crystallography for Definitive Solid-State Structural Determination
Detailed crystallographic analysis of this specific compound has not been found in published literature.
Single Crystal Diffraction Data Collection and Refinement
Specific data collection and refinement parameters for Methyl 5-bromo-2-hydroxy-3-methylbenzoate are not available.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) and Crystal Packing in this compound
A detailed analysis of the crystal packing and specific intermolecular forces for this compound cannot be conducted without the primary crystallographic data.
Reactivity Profile and Chemical Transformations of Methyl 5 Bromo 2 Hydroxy 3 Methylbenzoate
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of the title compound contains four substituents with competing electronic and steric influences: a strongly activating hydroxyl group, a weakly activating methyl group, a deactivating bromo group, and a deactivating methyl ester group. Electrophilic aromatic substitution (EAS) is predominantly governed by the most powerful activating group present. msu.edujove.com
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings, proceeding through the deprotonation of a position ortho to a directing metalation group (DMG). wikipedia.orgchem-station.com The DMG, typically a heteroatom-containing functional group, coordinates with an organolithium reagent (like n-butyllithium), facilitating the removal of a nearby proton. baranlab.org
In Methyl 5-bromo-2-hydroxy-3-methylbenzoate, the hydroxyl group at the C2 position can serve as an effective DMG. The positions ortho to this group are C1 and C6. Since the C1 position is already substituted with the methyl ester, deprotonation is directed exclusively to the C6 position. This process forms a potent aryllithium intermediate that can subsequently react with a variety of electrophiles (E+) to yield a 6-substituted product. This method offers high regioselectivity that is often not achievable with standard electrophilic aromatic substitution. wikipedia.org
For standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), the regiochemical outcome is determined by the combined directing effects of the existing substituents. wikipedia.org The hydroxyl group is a powerful activating ortho, para-director and exerts the dominant influence on the position of substitution. libretexts.orgucalgary.cabyjus.com
The available positions for electrophilic attack are C4 and C6.
Electronic Effects : The hydroxyl group strongly directs incoming electrophiles to its ortho (C6) and para (C4) positions. The methyl group weakly reinforces this direction. The bromo group, while deactivating, also directs ortho and para. The ester group is a meta-director, directing to the C5 position, but its deactivating effect is overcome by the potent hydroxyl activator. The consensus of the activating groups makes the C4 and C6 positions the most electron-rich and susceptible to attack.
Steric Effects : The C6 position is flanked by the C1-ester and C5-bromo substituents, which presents moderate steric hindrance. The C4 position is sterically more accessible. While substitution at C6 is electronically favored due to the proximity to the activating hydroxyl group, significant steric hindrance could lead to a mixture of products, with substitution at the C4 position potentially competing. jove.com In many reactions involving phenols, substitution typically occurs para to the hydroxyl group if available. ucalgary.ca
Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution
| Substituent Group | Position | Electronic Effect | Directing Influence |
| -OH | C2 | Strongly Activating | Ortho, Para |
| -CH₃ | C3 | Weakly Activating | Ortho, Para |
| -Br | C5 | Deactivating (Inductive), Activating (Resonance) | Ortho, Para |
| -COOCH₃ | C1 | Deactivating | Meta |
Nucleophilic Reactions at the Ester Moiety
The methyl ester group is an electrophilic center that readily undergoes nucleophilic acyl substitution. These reactions involve the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the methoxide leaving group. fiveable.me
Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is irreversible and proceeds via nucleophilic attack by a hydroxide ion. Studies on similar molecules like methyl salicylate (B1505791) show that the presence of an ortho-hydroxyl group can accelerate hydrolysis. researchgate.netnih.gov
Alcoholysis (Transesterification) : Reaction with another alcohol in the presence of an acid or base catalyst replaces the methoxy group with a new alkoxy group, forming a different ester. This reaction is an equilibrium process.
Aminolysis : The reaction with ammonia or a primary/secondary amine yields an amide. chemistrysteps.com This reaction is generally slower than using more reactive acyl derivatives like acyl chlorides but can be driven to completion, often with heating. rsc.orgrsc.org The steric hindrance provided by the adjacent methyl group at C3 may influence the reaction rate. fiveable.me
Table 2: Nucleophilic Reactions at the Ester Moiety
| Reaction Type | Nucleophile | Reagents/Conditions | Product |
| Hydrolysis (Basic) | OH⁻ | NaOH (aq), Heat | 5-bromo-2-hydroxy-3-methylbenzoate salt |
| Hydrolysis (Acidic) | H₂O | H₃O⁺, Heat | 5-bromo-2-hydroxy-3-methylbenzoic acid |
| Alcoholysis | R'OH | R'OH, Acid or Base Catalyst, Heat | Alkyl 5-bromo-2-hydroxy-3-methylbenzoate |
| Aminolysis | R'NH₂ | R'NH₂, Heat | N-R'-5-bromo-2-hydroxy-3-methylbenzamide |
Transesterification is a reversible reaction, and its equilibrium position is dictated by the relative concentrations of reactants and products. researchgate.netresearchgate.net To achieve a high yield of the desired product, the equilibrium must be shifted, typically by using a large excess of the reactant alcohol or by removing one of the products (usually the volatile methanol) from the reaction mixture as it forms.
The reaction kinetics are influenced by several factors:
Catalyst : Both acid (e.g., H₂SO₄) and base (e.g., NaOR') catalysts are effective. They function by increasing the electrophilicity of the ester carbonyl (acid catalysis) or the nucleophilicity of the incoming alcohol (base catalysis).
Temperature : Higher temperatures generally increase the reaction rate, but must be controlled to avoid side reactions.
Steric Hindrance : The presence of the ortho-methyl group may sterically hinder the approach of the nucleophilic alcohol, potentially slowing the reaction rate compared to unhindered benzoates. mdpi.com
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site of reactivity, behaving as a weak acid and a nucleophile after deprotonation. Its presence is often essential for the specific chemical properties of salicylate derivatives. nih.govresearchgate.net
Acidity and Salt Formation : The hydroxyl group is acidic and reacts with strong bases (e.g., NaOH, NaH) to form a sodium phenoxide salt. This deprotonation enhances the nucleophilicity of the oxygen atom.
O-Alkylation (Ether Formation) : The corresponding phenoxide, generated by reaction with a base, is a potent nucleophile that can react with alkyl halides (e.g., methyl iodide, benzyl bromide) in a Williamson ether synthesis to form an ether.
O-Acylation (Ester Formation) : The hydroxyl group can be acylated to form a phenolic ester. This is typically achieved by reacting the phenol (B47542) with a more reactive acylating agent like an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine). quora.com Direct esterification with a carboxylic acid is generally inefficient for phenols.
Table 3: Representative Transformations of the Phenolic Hydroxyl Group
| Reaction Type | Reagent(s) | Product Functional Group |
| Deprotonation | NaOH or NaH | Phenoxide |
| O-Alkylation | 1. NaH 2. R'-X (e.g., CH₃I) | Ether (-OR') |
| O-Acylation | Acyl Chloride (R'COCl), Pyridine (B92270) | Ester (-OCOR') |
O-Alkylation and O-Acylation Reactions
The phenolic hydroxyl group of this compound is a key site for nucleophilic reactions, particularly O-alkylation and O-acylation. These reactions are fundamental in modifying the properties of the molecule, for instance, by introducing protecting groups or moieties that can alter its biological activity.
O-Alkylation: The hydroxyl group can be readily alkylated under basic conditions, a classic transformation known as the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comjk-sci.comlibretexts.org Deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, generates a more nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to form the corresponding ether. wikipedia.orgmasterorganicchemistry.comjk-sci.comlibretexts.org The choice of base and solvent is crucial to ensure efficient O-alkylation over potential C-alkylation. jk-sci.com Dipolar aprotic solvents are often employed to minimize side reactions. jk-sci.com
Interactive Data Table: Representative O-Alkylation Reactions
| Alkylating Agent | Base | Product |
| Methyl iodide | K₂CO₃ | Methyl 5-bromo-2-methoxy-3-methylbenzoate |
| Ethyl bromide | NaH | Methyl 5-bromo-2-ethoxy-3-methylbenzoate |
| Benzyl chloride | Cs₂CO₃ | Methyl 5-bromo-2-(benzyloxy)-3-methylbenzoate |
O-Acylation: The synthesis of esters from the phenolic hydroxyl group, or O-acylation, is typically achieved by reaction with an acyl chloride or an acid anhydride. libretexts.orgucalgary.canih.gov Unlike alcohols, phenols react very slowly with carboxylic acids, making acyl halides the preferred reagents for this transformation. chemguide.co.uk The reaction with acyl chlorides is often vigorous and can be performed at room temperature. chemguide.co.uk The presence of a non-nucleophilic base, such as pyridine, is often required to neutralize the HCl byproduct and drive the reaction to completion. nih.gov Phase-transfer catalysis can also be employed for the esterification of phenols with acid chlorides in a biphasic system, which can offer advantages in terms of reduced pollution and reaction costs. researchgate.net
Interactive Data Table: Representative O-Acylation Reactions
| Acylating Agent | Conditions | Product |
| Acetyl chloride | Pyridine | Methyl 5-bromo-2-(acetyloxy)-3-methylbenzoate |
| Benzoyl chloride | NaOH (aq) | Methyl 5-bromo-2-(benzoyloxy)-3-methylbenzoate |
| Acetic anhydride | Heat | Methyl 5-bromo-2-(acetyloxy)-3-methylbenzoate |
Formation of Hydrogen Bond Acceptor/Donor Interactions
The molecular structure of this compound features both hydrogen bond donor (the phenolic hydroxyl group) and hydrogen bond acceptors (the carbonyl oxygen of the ester and the hydroxyl oxygen). This allows the molecule to participate in intra- and intermolecular hydrogen bonding, which can significantly influence its physical properties, such as melting point and solubility, as well as its crystal packing.
While a crystallographic study for this compound is not available, a detailed analysis of its close isomer, Methyl 5-bromo-2-hydroxybenzoate, provides valuable insights into its potential hydrogen bonding behavior. In the crystal structure of Methyl 5-bromo-2-hydroxybenzoate, molecules are linked by O—H⋯O hydrogen bonds, forming chains. This indicates a strong propensity for the hydroxyl group to act as a hydrogen bond donor and the carbonyl oxygen of a neighboring molecule to act as an acceptor. It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding patterns, influencing its solid-state architecture.
Cross-Coupling Chemistry and Functionalization of the Bromine Substituent
The bromine atom on the aromatic ring of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of more complex molecules.
Suzuki-Miyaura, Stille, Negishi, and Sonogashira Coupling Reactions
The aryl bromide moiety is a common substrate for several palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govacs.orgnih.govresearchgate.netyoutube.com It is a widely used method for the formation of biaryl compounds and is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govacs.orgnih.govresearchgate.netyoutube.com
Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane) using a palladium catalyst. nih.govorganic-chemistry.orglibretexts.orgwikipedia.orgnrochemistry.com A key advantage of this method is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.orgwikipedia.org
Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the aryl bromide in the presence of a nickel or palladium catalyst. wikipedia.orgmit.edunih.govorganic-chemistry.org This reaction is highly versatile, allowing for the formation of bonds between various types of carbon atoms. wikipedia.org Organozinc reagents are generally more reactive than their organoboron and organotin counterparts.
Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. researchgate.netwikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.net It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.netwikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.net
Interactive Data Table: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Potential Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 2-hydroxy-3-methyl-5-phenylbenzoate |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Methyl 2-hydroxy-3-methyl-5-vinylbenzoate |
| Negishi | Phenylzinc chloride | Pd(OAc)₂, PPh₃ | Methyl 2-hydroxy-3-methyl-5-phenylbenzoate |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 2-hydroxy-3-methyl-5-(phenylethynyl)benzoate |
C-Br Bond Activation and Organometallic Reagent Formation
The carbon-bromine bond can be activated to form organometallic reagents, such as Grignard or organolithium reagents. However, the presence of the acidic phenolic hydroxyl group and the electrophilic ester group in this compound presents a significant challenge for the direct formation of these highly reactive organometallic species. Both Grignard and organolithium reagents are strong bases and would readily deprotonate the phenolic hydroxyl group. They are also strong nucleophiles that could potentially add to the ester carbonyl. Therefore, protection of the hydroxyl group, for example as a silyl ether or a methyl ether, would be a prerequisite before attempting the formation of a Grignard or organolithium reagent from the aryl bromide.
Redox Reactions and Selective Functional Group Interconversions
Reduction of the Ester to Alcohol or Aldehyde
The methyl ester group in this compound can be selectively reduced to either a primary alcohol or an aldehyde, providing access to other important classes of compounds.
Reduction to Alcohol: The ester can be fully reduced to the corresponding primary alcohol, (5-bromo-2-hydroxy-3-methylphenyl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). harvard.edu Lithium borohydride is also a common reagent for the selective reduction of esters to alcohols. harvard.edu
Reduction to Aldehyde: The partial reduction of the ester to an aldehyde, 5-bromo-2-hydroxy-3-methylbenzaldehyde, requires a less reactive and more sterically hindered reducing agent to prevent over-reduction to the alcohol. acs.orgmasterorganicchemistry.comchemrxiv.orgchemistrysteps.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, which is typically carried out at low temperatures, such as -78 °C. masterorganicchemistry.comchemistrysteps.comchegg.com At these low temperatures, a stable tetrahedral intermediate is formed which does not collapse to the aldehyde until aqueous workup. chemistrysteps.com Warmer temperatures can lead to the formation of the primary alcohol. chegg.com
Interactive Data Table: Reduction of the Ester Group
| Product | Reagent | Typical Conditions |
| (5-bromo-2-hydroxy-3-methylphenyl)methanol | LiAlH₄ | THF, reflux |
| 5-bromo-2-hydroxy-3-methylbenzaldehyde | DIBAL-H | Toluene, -78 °C |
Oxidation of the Methyl Group
The chemical feasibility of oxidizing the methyl group of this compound to a carboxylic acid is a complex consideration due to the presence of multiple functional groups with varying reactivities. In principle, the benzylic C-H bonds of the methyl group are susceptible to oxidation by strong oxidizing agents. However, the presence of the activating hydroxyl group and the deactivating bromo and methyl ester groups on the aromatic ring introduces significant challenges regarding selectivity and potential side reactions.
Theoretical Feasibility and Potential Reagents
The oxidation of an alkyl group on a benzene ring, known as benzylic oxidation, typically requires a strong oxidizing agent and the presence of at least one hydrogen atom on the benzylic carbon. libretexts.org Common reagents for this transformation include potassium permanganate (KMnO4) and chromic acid (H2CrO4). libretexts.org Theoretically, these reagents could convert the methyl group of this compound into a carboxylic acid functional group.
Challenges and Potential Side Reactions
Despite the theoretical feasibility, the practical application of this oxidation is challenging due to the high reactivity of the phenol moiety. Phenols are highly susceptible to oxidation, often leading to the formation of quinones or polymeric materials, especially under harsh oxidative conditions. openstax.org The strongly activating nature of the hydroxyl group makes the aromatic ring electron-rich and thus prone to attack by oxidizing agents.
The interplay of the various substituents on the benzene ring further complicates the reaction's outcome. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the bromo and methyl ester groups are deactivating (bromo is ortho-, para-directing, and the ester is meta-directing). This complex substitution pattern can lead to a variety of outcomes, including:
Oxidation of the Phenolic Hydroxyl Group: The hydroxyl group is a primary target for oxidation, potentially leading to the formation of a quinone-type structure or decomposition of the starting material.
Ring Halogenation or Degradation: Under strongly acidic or basic conditions often employed for permanganate or chromate oxidations, side reactions involving the bromine substituent or degradation of the aromatic ring could occur.
Hydrolysis of the Ester: The reaction conditions might also lead to the hydrolysis of the methyl ester group.
Selective Oxidation Approaches
Achieving selective oxidation of the methyl group in the presence of a vulnerable phenol would likely require carefully controlled reaction conditions or the use of more selective, modern oxidation catalysts. Biocatalytic systems, for instance, have shown promise in the selective oxidation of aliphatic C–H bonds in alkylphenols. nih.gov Such methods could potentially offer a pathway to the desired carboxylic acid derivative while preserving the other functional groups.
Data on Benzylic Oxidation of Substituted Phenols
Interactive Data Table: Potential Products of Oxidation
| Starting Material | Oxidizing Agent | Potential Product(s) | Remarks |
| This compound | Strong Oxidant (e.g., KMnO4) | Methyl 5-bromo-3-carboxy-2-hydroxybenzoate | Desired product, but likely accompanied by side products. |
| Quinone derivatives | Oxidation of the phenol ring is a major competing reaction. | ||
| Polymeric materials | Decomposition and polymerization are common in phenol oxidation. | ||
| Ring-cleavage products | Harsh conditions can lead to the degradation of the aromatic ring. |
Mechanistic Studies of Key Transformations of this compound
Detailed mechanistic studies specifically focused on the transformations of this compound are scarce in the published literature. However, the reactivity of this molecule can be inferred from the well-established mechanisms of its constituent functional groups and the principles of physical organic chemistry that govern the behavior of substituted aromatic compounds.
Electrophilic Aromatic Substitution
The benzene ring of this compound is subject to electrophilic aromatic substitution. The directing effects of the existing substituents will determine the position of an incoming electrophile. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. The methyl ester group is deactivating and meta-directing.
Nucleophilic Substitution
The bromine atom on the aromatic ring could potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups in the ortho or para positions, which is not the case here.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in reactions such as ether and ester formation. Mechanistic studies on the oxidation of substituted phenols suggest that the reaction often proceeds via a hydrogen atom abstraction from the hydroxyl group, forming a phenoxyl radical. acs.orgscienceopen.comnih.gov This radical can then undergo further reactions, leading to quinone formation or polymerization.
Reactions of the Methyl Ester Group
The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromo-2-hydroxy-3-methylbenzoic acid. The mechanism of this reaction is a well-understood nucleophilic acyl substitution.
Mechanisms of Benzylic Oxidation
Should the selective oxidation of the methyl group be feasible, the mechanism would likely involve a free radical pathway. With strong oxidizing agents like potassium permanganate, the reaction is thought to be initiated by the abstraction of a hydrogen atom from the benzylic position to form a benzyl radical. This radical is then further oxidized to ultimately form the carboxylic acid. The stability of the intermediate benzyl radical is a key factor in the feasibility of this reaction.
Interactive Data Table: Plausible Mechanistic Pathways
| Transformation | Reagents/Conditions | Key Mechanistic Steps | Intermediate(s) |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, FeBr3) | Formation of a sigma complex (arenium ion), followed by deprotonation. | Sigma complex |
| O-Alkylation/Acylation | Base, Alkyl/Acyl Halide | Deprotonation of the phenol, followed by nucleophilic attack of the phenoxide. | Phenoxide ion |
| Ester Hydrolysis | Acid or Base, Water | Nucleophilic attack at the carbonyl carbon, followed by elimination of methanol (B129727). | Tetrahedral intermediate |
| Benzylic Oxidation | Strong Oxidizing Agent | Hydrogen atom abstraction, followed by further oxidation steps. | Benzyl radical |
| Phenol Oxidation | Oxidizing Agent | Hydrogen atom abstraction or electron transfer. | Phenoxyl radical |
Methyl 5 Bromo 2 Hydroxy 3 Methylbenzoate As a Building Block and Synthetic Precursor
Utility in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups on the benzene (B151609) ring of Methyl 5-bromo-2-hydroxy-3-methylbenzoate makes it a valuable intermediate in the synthesis of more elaborate organic structures. The presence of the bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the hydroxyl and methyl ester groups can be further modified or participate in cyclization reactions to form heterocyclic systems.
While specific, publicly documented examples of its direct use in the total synthesis of complex natural products are limited, its structural motifs are present in various biologically active compounds. The core phenyl ring with its particular oxygenation and substitution pattern can be envisioned as a key fragment for the assembly of larger, more intricate molecules. For instance, derivatives of this compound could potentially serve as precursors to substituted chromones or xanthones, which are classes of compounds known for their diverse pharmacological activities.
The general synthetic utility is highlighted by the reactivity of its functional groups, as summarized in the following table:
| Functional Group | Potential Transformations | Resulting Structures |
| Bromine Atom | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Nucleophilic aromatic substitution | Biaryl compounds, substituted alkenes and alkynes, functionalized aromatic rings |
| Hydroxyl Group | Etherification, Esterification, O-alkylation | Ethers, esters, protected hydroxyl groups for further reactions |
| Methyl Ester | Hydrolysis to carboxylic acid, Reduction to alcohol, Amidation | Carboxylic acids, benzyl alcohols, amides |
Precursor for Advanced Materials and Functional Molecules
The inherent functionalities of this compound also position it as a promising precursor for the development of advanced materials and functional molecules with applications in materials science and catalysis.
Monomers for Polymers: The di-functional nature of the molecule (hydroxyl and ester groups, with the potential for modification at the bromine position) allows it to be considered as a monomer for the synthesis of specialty polymers. For example, after conversion of the ester to a carboxylic acid and the bromine to another reactive group, it could be incorporated into polyesters or polyamides, potentially imparting properties such as flame retardancy (due to the bromine content) or specific thermal and mechanical characteristics.
Ligands for Catalysis: The phenolic hydroxyl group and the adjacent methyl group can act as coordination sites for metal ions. By strategically modifying the molecule, for instance, through the introduction of phosphine or nitrogen-based donor groups via the bromo position, it can be converted into a ligand for transition metal catalysis. Such ligands can play a crucial role in controlling the reactivity and selectivity of catalytic processes.
Organic Electronic Materials: Aromatic compounds are the cornerstone of organic electronic materials. The scaffold of this compound can be extended through reactions at the bromine atom to create larger conjugated systems. These extended π-systems are a key feature of organic semiconductors, which are used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Role in Cascade Reactions and Multicomponent Reactions
While specific literature detailing the use of this compound in cascade or multicomponent reactions is not abundant, its structure suggests potential applications in such efficient synthetic strategies. Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, and multicomponent reactions, where three or more reactants combine in a one-pot synthesis, are powerful tools for building molecular complexity.
The multiple reactive sites on the molecule could be exploited to initiate or participate in such reaction sequences. For example, a reaction could be initiated at the bromine atom, followed by an intramolecular cyclization involving the hydroxyl or ester group. Similarly, in a multicomponent reaction, the hydroxyl and ester functionalities, along with the aromatic ring, could react sequentially with different reagents to rapidly assemble a complex molecular framework.
Chemo-, Regio-, and Stereoselective Synthesis Utilizing this compound
The distinct reactivity of the different functional groups in this compound allows for a high degree of control in synthetic transformations, enabling chemo-, regio-, and stereoselective reactions.
Chemoselectivity: The hydroxyl, ester, and bromo groups exhibit different chemical reactivities. This allows for the selective transformation of one functional group while leaving the others intact. For example, the phenolic hydroxyl group can be selectively acylated or alkylated under basic conditions without affecting the methyl ester. Conversely, the ester can be selectively hydrolyzed under acidic or basic conditions. The bromine atom is typically unreactive under these conditions and can be addressed later using transition metal catalysis.
Regioselectivity: The substitution pattern on the aromatic ring directs the regioselectivity of further electrophilic aromatic substitution reactions. The activating hydroxyl and methyl groups and the deactivating but ortho-, para-directing bromo group will influence the position of any new substituents. For instance, further bromination or nitration would be expected to occur at specific positions on the ring, governed by the directing effects of the existing substituents.
Stereoselectivity: While this compound itself is achiral, it can be used as a precursor in stereoselective syntheses. For example, the introduction of a chiral center through a reaction at one of its functional groups can be influenced by chiral reagents or catalysts. Furthermore, if the molecule is incorporated into a larger, chiral molecule, its rigid aromatic structure can influence the stereochemical outcome of subsequent reactions at adjacent stereocenters.
Analytical Methodologies and Automation in the Research of Methyl 5 Bromo 2 Hydroxy 3 Methylbenzoate
Chromatographic Techniques for Analysis and Purification
Chromatography is indispensable for assessing the purity of Methyl 5-bromo-2-hydroxy-3-methylbenzoate and for isolating it from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-Phase HPLC (RP-HPLC) is a powerful and widely accepted technique for the analysis of aromatic compounds like this compound. njlabs.com A well-developed HPLC method can accurately quantify the compound and separate it from impurities and starting materials.
Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength. For substituted benzoates, a C18 column is a common choice for the stationary phase. ajast.netmyfoodresearch.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state. ajast.netoup.com
Validation of the analytical method is a critical step to ensure its accuracy, precision, and reliability, often following International Council for Harmonisation (ICH) guidelines. ajast.netmyfoodresearch.com Key validation parameters include:
Linearity: Establishing a concentration range over which the detector response is directly proportional to the analyte concentration. For similar compounds, linearity has been demonstrated in ranges like 1-30 µg/mL. ajast.net
Precision: Assessing the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
Accuracy: Determining the closeness of the test results obtained by the method to the true value, often evaluated through recovery studies. myfoodresearch.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ajast.net
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
| Parameter | Typical Condition | Purpose |
| Stationary Phase | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) | Provides a nonpolar surface for separation based on hydrophobicity. ajast.net |
| Mobile Phase | Acetonitrile : Sodium Acetate Buffer (pH 4.3) (20:80 v/v) | Elutes the compound from the column; the ratio is optimized for resolution. ajast.net |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects retention time and peak shape. nih.gov |
| Detection | UV at 235-254 nm | Aromatic rings absorb UV light, allowing for sensitive detection. ajast.netmyfoodresearch.com |
| Injection Volume | 20 µL | A standardized volume of the sample solution introduced into the system. nih.gov |
A representative table of HPLC parameters for the analysis of substituted benzoates.
Gas Chromatography (GC) for Volatile Byproducts and Purity Assessment
Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is an excellent technique for assessing the purity of this compound and identifying any volatile byproducts from its synthesis. This method is highly sensitive and provides structural information about the separated components.
For analysis, the compound is vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall. A temperature program is typically used to ensure the efficient elution of compounds with varying boiling points. GC is particularly useful for detecting residual solvents (e.g., methanol from esterification) or volatile starting materials and intermediates. The resulting mass spectra can be compared against libraries to identify unknown impurities. researchgate.net
| Parameter | Typical Condition | Purpose |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Provides high-resolution separation of volatile and semi-volatile compounds. |
| Carrier Gas | Helium at ~1 mL/min | Inert mobile phase to carry analytes through the column. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial temp 50°C, ramp to 280°C at 10°C/min | Separates compounds based on their boiling points and column interactions. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides mass-to-charge ratio for identification (MS) or quantitative data (FID). |
A representative table of GC parameters for purity and byproduct analysis.
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
Real-time, in-situ reaction monitoring provides a deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates. magritek.com This approach eliminates the need for manual sampling, which can alter reaction conditions and introduce errors. researchgate.net
Attenuated Total Reflectance (ATR) FT-IR for Real-Time Monitoring
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for online reaction monitoring. nih.gov It works by inserting a chemically resistant probe (often with a diamond tip) directly into the reaction vessel. clairet.co.uk The infrared beam travels through the probe and reflects off the internal surface in contact with the reaction mixture. The beam penetrates a short distance into the mixture, and the resulting evanescent wave is absorbed at specific frequencies corresponding to the functional groups present. researchgate.net
This technique allows for the continuous collection of IR spectra as the reaction proceeds. scielo.org.co For the synthesis of this compound via esterification of the corresponding carboxylic acid, ATR-FTIR can track the reaction progress by monitoring:
Disappearance of Reactants: A decrease in the intensity of the broad O-H stretch of the carboxylic acid and the C=O band around 1708 cm⁻¹. mdpi.com
Appearance of Products: An increase in the intensity of the ester C=O band, which typically appears at a higher wavenumber (e.g., ~1746 cm⁻¹). mdpi.com
By plotting the absorbance of these key peaks over time, a reaction profile is generated, providing valuable kinetic data without disturbing the reaction. youtube.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change During Esterification |
| Carboxylic Acid O-H | Stretching | 3300–2500 (broad) | Decrease |
| Carboxylic Acid C=O | Stretching | ~1708 | Decrease mdpi.com |
| Ester C=O | Stretching | ~1746 | Increase mdpi.com |
| Alcohol C-O | Stretching | ~1200 | Decrease |
Key FT-IR frequencies for monitoring the esterification to form an aromatic ester.
Flow NMR and Online Analytical Techniques
Flow Nuclear Magnetic Resonance (NMR) is another advanced technique for online reaction monitoring that provides detailed structural and quantitative information in real time. beilstein-journals.orgbeilstein-journals.org In a typical setup, the reaction mixture is continuously pumped from the reactor, through a flow cell located inside the NMR spectrometer's probe, and then returned to the reactor. pharmtech.com
This closed-loop system allows for the acquisition of NMR spectra at regular intervals as the reaction progresses. Unlike other methods, NMR is inherently quantitative without the need for calibration curves, as signal intensity is directly proportional to molar concentration. magritek.com
Advantages of using Flow NMR for studying the synthesis of this compound include:
Quantitative Analysis: Simultaneously track the concentration of reactants, products, and any detectable intermediates or byproducts. magritek.com
Mechanistic Insight: The ability to observe and characterize unstable intermediates that may not be detectable by offline methods like HPLC or GC. pharmtech.com
Kinetic Data: Provides high-quality data for determining reaction rates and orders, leading to a deeper understanding of the reaction mechanism. rsc.org
Automated Synthesis and High-Throughput Screening for Reaction Discovery
The discovery of optimal conditions for synthesizing complex molecules like this compound can be accelerated through automation and high-throughput experimentation (HTE). unchainedlabs.com HTE involves running many reactions simultaneously in parallel, often in 24- or 96-well microtiter plates, to systematically screen a wide range of variables. sigmaaldrich.comacs.org
For instance, to optimize the bromination step in the synthesis of the precursor to this compound, an HTE approach could be used to screen:
Catalysts: Various Lewis or Brønsted acids.
Brominating Agents: Different sources of electrophilic bromine.
Solvents: A diverse set of solvents with varying polarities.
Temperature: A range of reaction temperatures.
Bases: Different organic or inorganic bases.
Robotic liquid handlers dispense precise amounts of reagents into each well of the reaction block. After the reaction period, the plates are analyzed using rapid techniques like LC-MS to determine the yield and purity in each well. This data-rich approach allows chemists to quickly identify the most effective reaction conditions and abandon less promising pathways, significantly reducing the time required for process optimization. unchainedlabs.com
| Variable | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | FeCl₃ | AlCl₃ | H₂SO₄ | None |
| Solvent | Dichloromethane | Acetic Acid | Acetonitrile | Tetrahydrofuran |
| Temperature | 25 °C | 50 °C | 75 °C | 100 °C |
| Base | Pyridine (B92270) | NaHCO₃ | Triethylamine | None |
An illustrative example of a high-throughput screening plate layout for optimizing a reaction.
Chemometric Analysis of Spectroscopic and Reaction Data
Chemometrics leverages statistical and mathematical techniques to derive meaningful information from complex chemical data. In the study of this compound, these methods are instrumental in analyzing spectroscopic and reaction datasets. This approach facilitates a deeper understanding of the compound's properties, optimization of its synthesis, and assurance of its quality.
Analysis of Spectroscopic Data
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) generate extensive data crucial for elucidating the structure and purity of this compound. Chemometric tools are applied to this data for several key purposes:
Quality Control and Impurity Profiling Principal Component Analysis (PCA) is a powerful, non-parametric technique used to distill important information from datasets and identify patterns. It can be applied to spectroscopic data from multiple production batches to identify outliers and group samples based on their impurity profiles. This is vital for maintaining consistent product quality in pharmaceutical manufacturing. benthamdirect.comaiche.orgslideshare.net
Quantitative Analysis When direct measurement is not feasible, Partial Least Squares (PLS) regression can build predictive models that correlate spectroscopic data with the concentration of this compound. PLS is particularly effective in chemometrics for handling diverse chemical data processing challenges. This enables rapid, non-destructive quantification in various samples. nih.gov
Analysis of Reaction Data
The synthesis of this compound is influenced by multiple parameters that affect the final yield and purity. Chemometric analysis of data from these reactions is key to process optimization.
Reaction Optimization Design of Experiments (DoE) is a systematic approach to planning and analyzing experiments. By methodically varying factors like temperature, reaction time, and catalyst concentration, a mathematical model can be developed. This model describes the relationships between these variables and the reaction outcome, allowing for the identification of optimal synthesis conditions.
Process Monitoring During production, spectroscopic probes can be used for real-time monitoring of the reaction. The resulting data streams can be analyzed using chemometric methods like PCA to track the consumption of reactants and the formation of products and by-products. This allows for precise process control, ensuring consistent quality. researchgate.net
Illustrative Data and Findings
To demonstrate the application of chemometrics, consider a hypothetical study aimed at optimizing the synthesis of this compound.
Table 1: Experimental Design for Reaction Optimization
This table represents a factorial design where key reaction parameters are systematically varied to observe their impact on the product yield.
| Experiment Run | Temperature (°C) | Reaction Time (hours) | Catalyst Concentration (mol%) | Yield (%) |
| 1 | 90 | 5 | 1.0 | 82 |
| 2 | 110 | 5 | 1.0 | 91 |
| 3 | 90 | 7 | 1.0 | 86 |
| 4 | 110 | 7 | 1.0 | 96 |
| 5 | 90 | 5 | 2.0 | 85 |
| 6 | 110 | 5 | 2.0 | 93 |
| 7 | 90 | 7 | 2.0 | 88 |
| 8 | 110 | 7 | 2.0 | 98 |
| 9 | 100 | 6 | 1.5 | 92 |
| 10 | 100 | 6 | 1.5 | 91 |
Table 2: Principal Component Analysis Loadings from Spectroscopic Data
This table shows the loadings for the first two principal components (PCs) derived from a PCA of spectroscopic data from different batches. The loadings highlight which spectral regions (identified by chemical shifts or wavenumbers) are most significant in explaining the variance between batches, often pointing to the presence of specific impurities or variations in the final product.
| Spectroscopic Variable (ppm or cm⁻¹) | Principal Component 1 (PC1) | Principal Component 2 (PC2) |
| Chemical Shift 1 (7.5 ppm) | 0.42 | -0.18 |
| Chemical Shift 2 (3.9 ppm) | 0.35 | 0.21 |
| Chemical Shift 3 (2.3 ppm) | 0.31 | 0.29 |
| Wavenumber 1 (1720 cm⁻¹) | -0.25 | 0.45 |
| Wavenumber 2 (1250 cm⁻¹) | -0.19 | 0.51 |
| Wavenumber 3 (800 cm⁻¹) | 0.28 | -0.33 |
Through the application of such chemometric analyses, researchers can extract deep insights into the synthesis and characteristics of this compound, paving the way for enhanced product quality and more efficient manufacturing protocols.
Future Perspectives and Uncharted Research Avenues for Methyl 5 Bromo 2 Hydroxy 3 Methylbenzoate
Development of Novel and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on efficiency, safety, and the use of renewable resources. For Methyl 5-bromo-2-hydroxy-3-methylbenzoate, future synthetic strategies are likely to move beyond traditional methods, which often involve harsh reagents and generate significant waste.
One promising avenue is the exploration of biocatalysis and enzymatic synthesis. Enzymes, operating under mild conditions in aqueous media, could offer a highly selective and environmentally benign route to this and related compounds. nih.gov The development of engineered enzymes could allow for the direct and regioselective halogenation and methylation of benzoate (B1203000) precursors. Furthermore, leveraging biomass-derived feedstocks as starting materials presents a significant opportunity for sustainable production. ucl.ac.uk Research into one-pot cascade reactions, where multiple synthetic steps are performed in a single reaction vessel, could also dramatically improve efficiency and reduce waste. ucl.ac.uk
Another area of focus will be the development of novel catalytic systems for the functionalization of the aromatic ring. This includes the use of earth-abundant metal catalysts and photocatalysis to drive reactions with high atom economy. The goal is to create synthetic pathways that are not only efficient but also inherently safer and more sustainable.
Exploration of Undiscovered Reactivity and Catalytic Applications
The unique electronic and steric properties imparted by the substituents of this compound suggest a rich and largely unexplored reactivity profile. The presence of a bromine atom, for instance, opens the door to a wide array of cross-coupling reactions, a cornerstone of modern organic synthesis. Future research could investigate its utility in Suzuki, Sonogashira, and Buchwald-Hartwig reactions to create more complex molecular architectures.
The hydroxyl and methyl groups can direct further electrophilic aromatic substitutions to specific positions on the ring, allowing for the synthesis of polysubstituted derivatives with tailored properties. The interplay between these groups could also lead to novel intramolecular reactions and rearrangements under specific conditions.
Furthermore, the potential of this compound and its derivatives as catalysts or ligands in catalysis is an exciting and uncharted territory. The phenolic hydroxyl group, in conjunction with the other substituents, could coordinate with metal centers, creating novel catalytic species for a range of organic transformations. The investigation into the catalytic potential of brominated aromatic compounds is an emerging field with significant promise. nih.gov
Advanced Materials Integration and Performance Enhancement
The incorporation of functionalized small molecules into polymers and other advanced materials is a rapidly growing field of research. This compound, with its combination of reactive sites and functional groups, is a prime candidate for integration into advanced materials to enhance their performance.
One potential application lies in the development of functional polymers. The compound could be used as a monomer or a modifying agent to impart specific properties to polymers, such as flame retardancy (due to the bromine atom), thermal stability, or antimicrobial activity. digitellinc.comacs.orgnih.gov For example, functional hydroxybenzoate-co-lactide polymers have already shown promise for their antimicrobial properties. digitellinc.comacs.orgnih.gov
In the realm of materials science, this compound could be a precursor for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties of the aromatic ring through further functionalization is key to designing materials with desired optoelectronic characteristics. The development of new synthetic methods for functionalized polycyclic aromatic hydrocarbons is crucial for advancing this field. nih.gov
Computational Design and Predictive Modeling for New Derivatives
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these approaches can accelerate the discovery of new derivatives with enhanced properties and guide experimental efforts.
Quantum chemical methods can be employed to predict the reactivity of the molecule, identify the most likely sites for chemical modification, and elucidate reaction mechanisms. nih.gov This can save significant time and resources in the laboratory by prioritizing the most promising synthetic targets. For instance, computational studies can help in understanding and predicting the regioselectivity of further bromination or other substitution reactions. rsc.org
Furthermore, molecular modeling can be used to design new derivatives with specific applications in mind. For example, by simulating the interaction of different derivatives with biological targets, it may be possible to design new drug candidates. Similarly, computational screening can identify derivatives with optimal electronic properties for use in advanced materials. The automated determination of reaction models and kinetic parameters through computational approaches is also a rapidly advancing area that could be applied to this system. researchgate.net
Interdisciplinary Research Synergies and Collaborative Opportunities
The full potential of this compound can only be realized through interdisciplinary collaboration. The diverse potential applications of this compound and its derivatives necessitate expertise from a wide range of scientific fields.
For example, collaboration between organic chemists and biologists could lead to the development of new therapeutic agents. The structural motifs present in this compound are found in various biologically active molecules, including some with antibacterial properties. nih.gov Teaming up with materials scientists and engineers could facilitate the integration of this compound into novel functional materials and devices.
Furthermore, partnerships with computational chemists and data scientists will be crucial for the rational design of new derivatives and for understanding complex reaction pathways. researchgate.net Exploring synergies with agricultural science could also be fruitful, as aromatic compounds play a significant role in crop protection and growth enhancement. researchgate.netamazonaws.com The convergence of these diverse fields will undoubtedly unlock new and exciting opportunities for this compound.
Q & A
Q. What are the common synthetic routes for Methyl 5-bromo-2-hydroxy-3-methylbenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via esterification of 5-bromo-2-hydroxy-3-methylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Optimization involves temperature control (60–80°C) and monitoring via TLC. Alternatively, bromination of methyl 2-hydroxy-3-methylbenzoate using N-bromosuccinimide (NBS) in DMF at 0–5°C improves regioselectivity . Key reagents include oxidizing agents (KMnO₄ for hydroxyl group oxidation) and reducing agents (NaBH₄ for alcohol intermediates). Purification via column chromatography (silica gel, hexane/EtOAc) ensures high yield (70–85%) .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Hydroxyl proton appears as a singlet (δ 10.2–10.5 ppm); aromatic protons show splitting patterns consistent with substituent positions. The methyl ester group resonates at δ 3.8–3.9 ppm .
- IR : Broad O–H stretch (~3200 cm⁻¹), ester C=O (~1720 cm⁻¹), and C–Br (~600 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SHELXL ) confirms the ortho-hydroxyl and para-bromo arrangement. Data refinement includes hydrogen bonding analysis (e.g., O–H⋯O interactions) .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution compared to chloro or iodo analogs?
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy) across studies?
- Methodological Answer : Discrepancies arise from variability in bacterial strains (Gram-positive vs. Gram-negative), assay conditions (MIC vs. disk diffusion), and solvent effects (DMSO vs. aqueous). Standardization steps:
- Use CLSI guidelines for MIC determination.
- Include positive controls (e.g., ciprofloxacin) and solvent-only blanks.
- Validate via time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
A case study showed 90% inhibition of S. aureus at 50 µg/mL but no activity against E. coli, attributed to outer membrane permeability .
Q. How can computational modeling predict the compound’s interactions with enzymatic targets (e.g., cytochrome P450)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., CYP3A4) to analyze binding modes. The hydroxyl group forms hydrogen bonds with heme-coordinated water, while bromine contributes to hydrophobic interactions .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-enzyme complexes. RMSD values <2.0 Å indicate stable binding .
- QSAR : Develop models using descriptors like logP (2.1) and polar surface area (65 Ų) to correlate structure with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
